6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a diethylamino-substituted phenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexene structure.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of the Diethylamino-Substituted Phenyl Carbamoyl Group: This step involves the reaction of the cyclohexene carboxylic acid with 4-(diethylamino)phenyl isocyanate under conditions that promote carbamoylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Epoxides, diols, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its diethylamino group may facilitate binding to proteins or nucleic acids, making it useful in drug discovery and development.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid would depend on its specific application. Generally, the diethylamino group can interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects. The carboxylic acid group can participate in acid-base reactions, while the cyclohexene ring can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the diethylamino-substituted phenyl carbamoyl group, making it less versatile in terms of chemical reactivity.
4-(Diethylamino)phenyl isocyanate: Contains the diethylamino group but lacks the cyclohexene and carboxylic acid functionalities.
N-Phenylcarbamoyl cyclohexene: Similar structure but without the diethylamino group, affecting its binding properties and reactivity.
Uniqueness
6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-[[4-(diethylamino)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H24N2O3/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18(22)23/h5-6,9-12,15-16H,3-4,7-8H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
CRZMVVBSYZLCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.